molecular formula C19H14N2O2S2 B2552563 N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide CAS No. 304861-32-3

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2552563
CAS No.: 304861-32-3
M. Wt: 366.45
InChI Key: GBGHBKVHUMZPLY-NJKRNUQASA-N
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Description

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring and a benzamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 3-phenylacrolein with thiosemicarbazide to form the thioxothiazolidinone ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can exhibit different biological activities and are often used in further research and development .

Scientific Research Applications

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer’s. The compound also interacts with cellular pathways related to inflammation and apoptosis, making it a potential therapeutic agent for cancer and inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and benzamide derivatives, such as:

Uniqueness

What sets N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide apart is its unique combination of a thioxothiazolidinone ring and a benzamide moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H20N2O4S. The compound features a thioxothiazolidin moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, including condensation reactions and cyclization processes that yield the desired thiazolidin structure.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thioxothiazolidin have shown activity against various bacterial strains, suggesting that this compound may possess similar effects due to its thiazolidin core.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. A study on structurally related compounds demonstrated that thiazolidin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . This suggests that this compound might exhibit similar mechanisms, warranting further investigation.

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported for compounds with similar thiazolidin structures. For example, certain derivatives have shown IC50 values in the low micromolar range for AChE inhibition, indicating their potential as neuroprotective agents . The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl ring significantly influence inhibitory potency.

In Vitro Studies

In vitro studies on related compounds have shown promising results. For instance, a series of thiazolidin derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values below 1 μM. This highlights the potential of this compound in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Neuroprotective Effects

A specific case study investigated the neuroprotective effects of a thiazolidin derivative in an animal model of Alzheimer's disease. The compound demonstrated significant improvements in cognitive function as measured by behavioral tests like the Morris water maze, alongside biochemical analyses showing reduced oxidative stress markers in brain tissue .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-(4-Oxo-5-(3-phenyallylidene)-2-thioxothiazolidin)Thiazolidin coreAntimicrobial, anticancer
4-(5-Benzylidene-4-oxo-2-thioxothiazolidin)Benzylidene groupStrong antimicrobial activity
6-Fluoro-indazole derivativesIndazole structurePotent anticancer activity

This table summarizes some structurally related compounds and their respective biological activities, emphasizing the potential of N-((E)-4-oxo-5-((E)-3-phenyallylidene)-2-thioxothiazolidin-3-y)benzamide in pharmacological applications.

Properties

IUPAC Name

N-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-17(15-11-5-2-6-12-15)20-21-18(23)16(25-19(21)24)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,20,22)/b10-7+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHBKVHUMZPLY-NJKRNUQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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